2-Methylchromone
Overview
Description
- 2-Methylchromone is a naturally occurring oxygen heterocyclic compound.
- It is part of the chromone family and has shown significant biological activities.
- Although scarce in nature, it has been exploited for its transformations into other biologically active compounds.
Synthesis Analysis
- 2-Methylchromones can be synthesized through various methods:
- From phenols
- From salicylic acids
- From benzoyl chlorides
- From 2-hydroxyacetophenone derivatives
- From furan derivatives
- From isoxazole derivatives
- From chromone derivatives
- Miscellaneous methods
- Extraction from plants
Molecular Structure Analysis
- The chemical formula for 2-Methylchromone is C<sub>10</sub>H<sub>8</sub>O<sub>2</sub> .
- It belongs to the class of 4H-1-benzopyran-4-one compounds.
- The molecular weight is approximately 160.17 Da .
Chemical Reactions Analysis
- 2-Methylchromones exhibit various reactions, including:
- Oxidation
- Thiation
- Hydrogenation
- Photolysis
- Reactions with organometallic reagents
- Diels-Alder reactions
- Condensation reactions
- Dimerization reactions
- Vilsmeier-Haack reactions
- Electrophilic substitution reactions
- Ring opening reactions
- Ring opening ring closure reactions
- Ring degradation reactions
- Colour reactions
Physical And Chemical Properties Analysis
- Density : 1.2±0.1 g/cm³
- Boiling Point : 249.5±33.0 °C at 760 mmHg
- Flash Point : 108.6±18.9 °C
- Molar Refractivity : 44.5±0.3 cm³
- Polar Surface Area : 26 Ų
- Storage : Store in a well-ventilated place, tightly closed, and locked up.
Scientific Research Applications
Synthesis and Reactivity
2-Methylchromone, though scarce in nature, has demonstrated significant biological activities. Its transformation into biologically active compounds is of interest in chemical research. The synthesis and chemical reactivity of 2-methylchromones, as well as their biological evaluation, are noteworthy areas of study (Ibrahim, Ali, Alnamer, & Gabr, 2010).
Antiviral Properties
Chromone derivatives, including 2-methylchromones, isolated from Halenia elliptica, have been found to exhibit strong inhibitory effects towards hepatitis B virus (HBV) in vitro without significant cytotoxicity, indicating their potential as antiviral agents (Sun, Liu, Huang, & Yu, 2012).
Anticancer Activity
Research involving the synthesis of 2-styrylchromones, which include the formation of 2-methylchromone, has shown potential in cancer treatment. These compounds exhibited significant anticancer activity in vitro against Henrietta Lacks cancer cells and in silico by molecular docking (Brilliana Via, Alfinda Novi, Hery, Ul, & Dicky, 2020).
Cytotoxicity Against Tumor Cell Lines
The synthesis of novel 2-methylchromone-7-O-rutinosides and their evaluation for cytotoxic activities against various human tumor cell lines has been a focus of research. This study contributes to understanding the potential of 2-methylchromone derivatives in cancer therapy (Wu, Zhang, Li, Gu, Wang, & Wang, 2011).
Synthesis and Structural Study
The synthesis and structural study of 2-(haloalkyl)-3-methylchromones have been conducted to understand their molecular interactions and potential applications in various fields (Alcívar León, Ramos Guerrero, Bonilla Valladares, Echeverría, Piro, Ulic, Jios, & Langer, 2019).
Antimicrobial Activity
2-Methylchromone derivatives have been evaluated for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Babu, Edayadulla, & Ramesh, 2011).
Lipoprotein Oxidation Inhibition
Compounds derived from 2-methylchromone have demonstrated inhibitory activity on lipoprotein oxidation, suggesting potential therapeutic applications in treating heart disease (Kim, Kim, Li, Ryu, Kim, & Shim, 2019).
Biothiols Detection in Cells
A novel near-infrared fluorescent probe based on 2-methylchromone has been developed for the detection of biothiols, showcasing its application in biological and medical research (Yang, Yang, Zhou, Jin, & Li, 2019).
Cosmetic Applications
The natural ingredients Tiliroside and Dihydroxy Methylchromone, including 2-methylchromone derivatives, have been investigated for cosmetic applications, highlighting their potential in skincare products (Carola, Pfluecker, Graf, Epstein, & Wirth, 2010).
Safety And Hazards
- 2-Methylchromone is considered hazardous due to skin and eye irritation.
- It may cause respiratory irritation.
- Proper precautions should be taken during handling and storage.
Future Directions
- Research on 2-Methylchromones continues to explore their biological activities and potential applications.
- Investigating their interactions with specific biological targets and developing novel derivatives remains an exciting avenue for future studies.
Please note that this analysis is based on available information up to the present, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
2-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPNSQMWVPLERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291313 | |
Record name | 2-Methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylchromone | |
CAS RN |
5751-48-4 | |
Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylchromone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.